![molecular formula C9H15NO2 B1373191 Tert-butyl 2-cyano-2,2-dimethylacetate CAS No. 75235-66-4](/img/structure/B1373191.png)
Tert-butyl 2-cyano-2,2-dimethylacetate
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Overview
Description
Tert-butyl 2-cyano-2,2-dimethylacetate is an organic compound with the molecular formula C9H15NO2 . It belongs to the class of organic compounds known as organic carbonic acids and derivatives . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Tert-butyl 2-cyano-2,2-dimethylacetate is represented by the InChI code1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3
. The molecular weight of this compound is 169.22 g/mol . Physical And Chemical Properties Analysis
Tert-butyl 2-cyano-2,2-dimethylacetate is a liquid at room temperature .Scientific Research Applications
Radical Intermediates in Thermolysis
Tert-butyl 2-cyano-2,2-dimethylacetate plays a role in the formation of radical intermediates in thermolysis reactions. In a study by Dolenc and Plesničar (1997), the compound was involved in reactions that resulted in iodanyl and tert-butylperoxyl radicals, illustrating its significance in complex chemical reactions (Dolenc & Plesničar, 1997).
Oxidative Mannich Reaction
Ratnikov and Doyle (2013) explored the role of tert-butyl hydroperoxide in oxidative Mannich reactions. The study highlighted the importance of tert-butyl hydroperoxide in the single electron transfer step of these reactions (Ratnikov & Doyle, 2013).
Hydroxyl Group Protection
Corey and Venkateswarlu (1972) discussed the development of chemical agents for protecting hydroxyl groups, emphasizing the stability and specificity of tert-butyldimethylsilyl derivatives, including tert-butyl 2-cyano-2,2-dimethylacetate (Corey & Venkateswarlu, 1972).
Synthesis of Acetonitrile Derivatives
Jin Dong-yuan (2010) reported the synthesis of 2-(4,6-dimethoxypyrimidin-2-yl) acetonitrile using tert-butyl 2-cyano-2,2-dimethylacetate, demonstrating its utility in creating complex organic molecules (Jin Dong-yuan, 2010).
Interaction with Metal Complexes
Boere et al. (2007) investigated a tert-butyl/cyano substituted compound's interaction with metal complexes, providing insights into the structural and electronic properties of these compounds (Boere et al., 2007).
Safety And Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
tert-butyl 2-cyano-2-methylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-8(2,3)12-7(11)9(4,5)6-10/h1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GESJVZLQSJGIES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-cyano-2,2-dimethylacetate |
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